

Spectroscopic Profile of Cis-4-Phenylthio-L-proline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cis-4-Phenylthio-L-proline hydrochloride*

Cat. No.: *B589854*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **Cis-4-Phenylthio-L-proline hydrochloride**, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published raw spectroscopic data for this specific molecule, this document presents an analysis based on established principles of spectroscopy and data from structurally related compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of **Cis-4-Phenylthio-L-proline hydrochloride** in a research and development setting.

Chemical Structure and Properties

- IUPAC Name: (2S,4S)-4-(phenylthio)pyrrolidine-2-carboxylic acid hydrochloride
- CAS Number: 105107-84-4
- Molecular Formula: $C_{11}H_{14}ClNO_2S$
- Molecular Weight: 259.75 g/mol

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **Cis-4-Phenylthio-L-proline hydrochloride** based on its chemical structure and known spectral data for similar

proline derivatives and phenylthio compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: D_2O)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.30 - 7.50	m	5H	Phenyl-H
~4.20 - 4.30	t	1H	Proline α -H
~3.90 - 4.00	m	1H	Proline δ -H
~3.40 - 3.50	m	2H	Proline γ -H
~2.20 - 2.40	m	2H	Proline β -H

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: D_2O)

Chemical Shift (δ) ppm	Assignment
~175	Carbonyl C (COOH)
~135	Phenyl C (quaternary)
~130	Phenyl C (para)
~129	Phenyl C (ortho/meta)
~60	Proline α -C
~55	Proline δ -C
~45	Proline γ -C
~35	Proline β -C

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 2500	Broad	O-H stretch (carboxylic acid)
3000 - 2800	Medium	C-H stretch (aliphatic)
~3050	Weak	C-H stretch (aromatic)
~1730	Strong	C=O stretch (carboxylic acid)
~1600, ~1480	Medium-Weak	C=C stretch (aromatic ring)
~1440	Medium	S-Phenyl stretch
~740, ~690	Strong	C-H out-of-plane bend (monosubstituted benzene)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - Positive Mode)

m/z (amu)	Ion Identity
224.07	[M+H] ⁺ (protonated molecule)
246.05	[M+Na] ⁺ (sodium adduct)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Cis-4-Phenylthio-L-proline hydrochloride** in 0.6 mL of deuterium oxide (D₂O).
- Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm broadband probe.
- ¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64, depending on sample concentration.
- Relaxation Delay: 2 seconds.
- Acquisition Time: ~3 seconds.
- Spectral Width: 0 to 12 ppm.
- Temperature: 298 K.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2 seconds.
 - Acquisition Time: ~1.5 seconds.
 - Spectral Width: 0 to 200 ppm.
 - Temperature: 298 K.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function. Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual HDO signal (δ 4.79 ppm) and the ¹³C spectrum accordingly.

IR Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

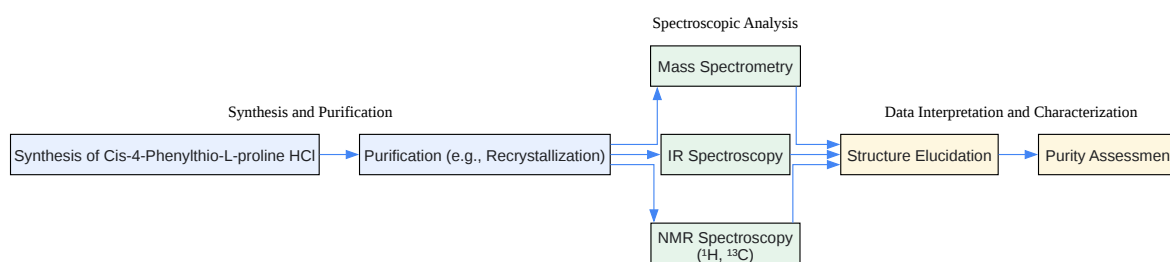
- Data Acquisition:
 - Spectral Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16 to 32.
 - Background: Collect a background spectrum of a pure KBr pellet.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample ($\sim 10 \mu\text{g/mL}$) in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
- Data Acquisition (Positive Ion Mode):
 - Ionization Mode: Electrospray Ionization (ESI).
 - Polarity: Positive.
 - Capillary Voltage: 3.5 - 4.5 kV.
 - Cone Voltage: 20 - 40 V.
 - Source Temperature: 100 - 150 $^{\circ}\text{C}$.
 - Desolvation Temperature: 250 - 350 $^{\circ}\text{C}$.
 - Mass Range: m/z 50 - 500.
- Data Processing: The mass spectrum is typically displayed as a plot of relative intensity versus mass-to-charge ratio (m/z).

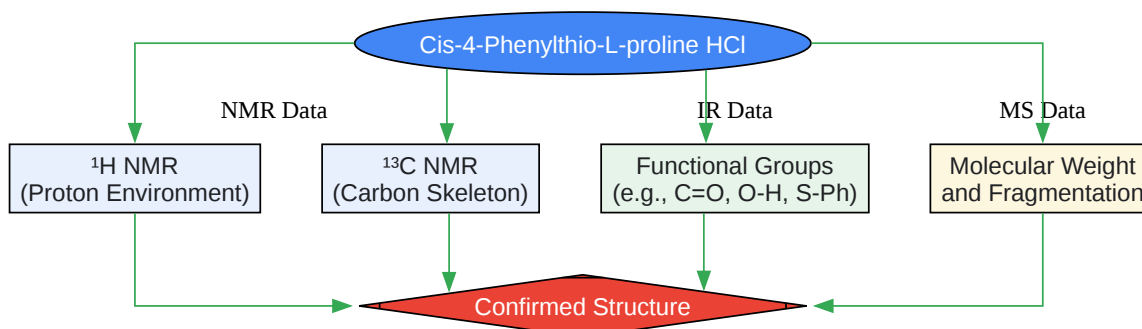
Workflow and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis of **Cis-4-Phenylthio-L-proline hydrochloride**.



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Caption: Workflow for the synthesis and spectroscopic characterization.



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com